

solubility and melting point of 4-Amino-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3-(trifluoromethyl)pyridine

Cat. No.: B053476

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-Amino-3-(trifluoromethyl)pyridine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on the solubility and melting point of **4-Amino-3-(trifluoromethyl)pyridine**, a key intermediate in the synthesis of various biologically active molecules. This document outlines its known physical properties, provides standardized experimental protocols for their determination, and includes visual workflows to aid in experimental design.

Physicochemical Properties

4-Amino-3-(trifluoromethyl)pyridine is a solid, appearing as a white to light-colored powder at room temperature.^[1] A summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Data for **4-Amino-3-(trifluoromethyl)pyridine**

Property	Value	References
Melting Point	98-102 °C	[1]
101-102 °C	[2]	
Boiling Point	330.8 °C at 760 mmHg	[1] [2]
Density	1.366 g/cm ³	[1] [2]
Molecular Formula	C ₆ H ₅ F ₃ N ₂	[1] [2] [3]
Molecular Weight	162.11 g/mol	[1] [2] [3]
Appearance	White to light-colored solid	[1]
CAS Number	387824-61-5	[1] [2] [3]
Solubility	No quantitative data available. A general protocol for determination is provided below.	

Experimental Protocols

Detailed methodologies for the determination of melting point and solubility are crucial for consistent and reproducible results. The following sections describe standard laboratory protocols.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The protocol described here is the capillary melting point method, which is widely used for its accuracy and small sample requirement.

Methodology:

- Sample Preparation:
 - Ensure the **4-Amino-3-(trifluoromethyl)pyridine** sample is completely dry and in a fine, powdered form. This can be achieved by grinding the crystals with a mortar and pestle.

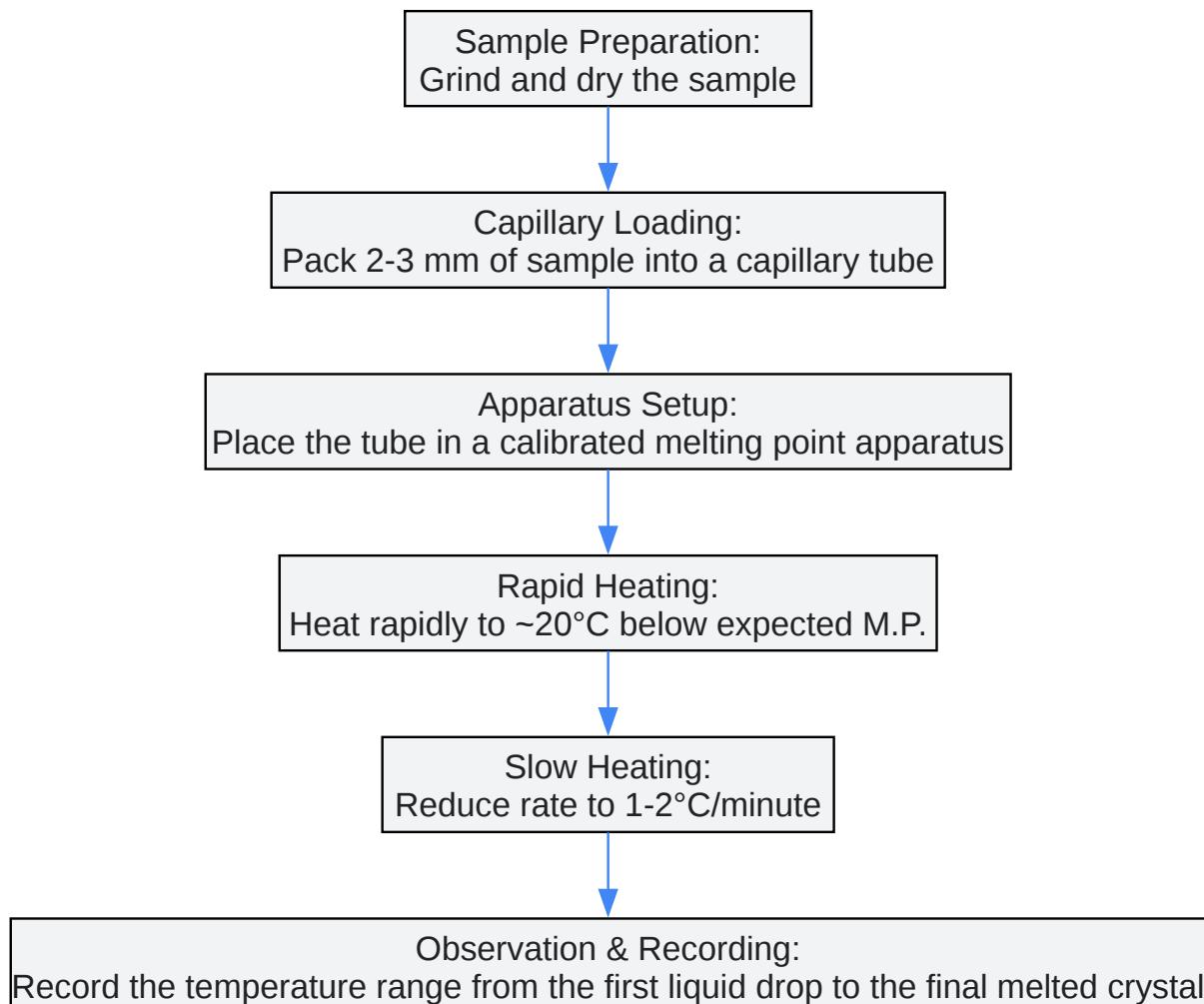
- Pack the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Tapping the tube gently on a hard surface will help compact the sample.
- Apparatus Setup:
 - Use a calibrated digital melting point apparatus.
 - Insert the capillary tube containing the sample into the heating block of the apparatus.
- Measurement:
 - Set the apparatus to heat at a rapid rate initially (e.g., 10-20 °C/minute) to approach the expected melting range (based on literature values, e.g., start from ~80 °C).
 - When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C/minute to ensure thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
 - The recorded melting range provides an indication of the sample's purity; a narrow range (e.g., < 2 °C) typically signifies high purity.

Solubility Determination (Shake-Flask Method)

While specific solubility data for **4-Amino-3-(trifluoromethyl)pyridine** is not readily available in the literature, the following is a standard protocol for its determination in various solvents, a common practice in drug discovery and development.

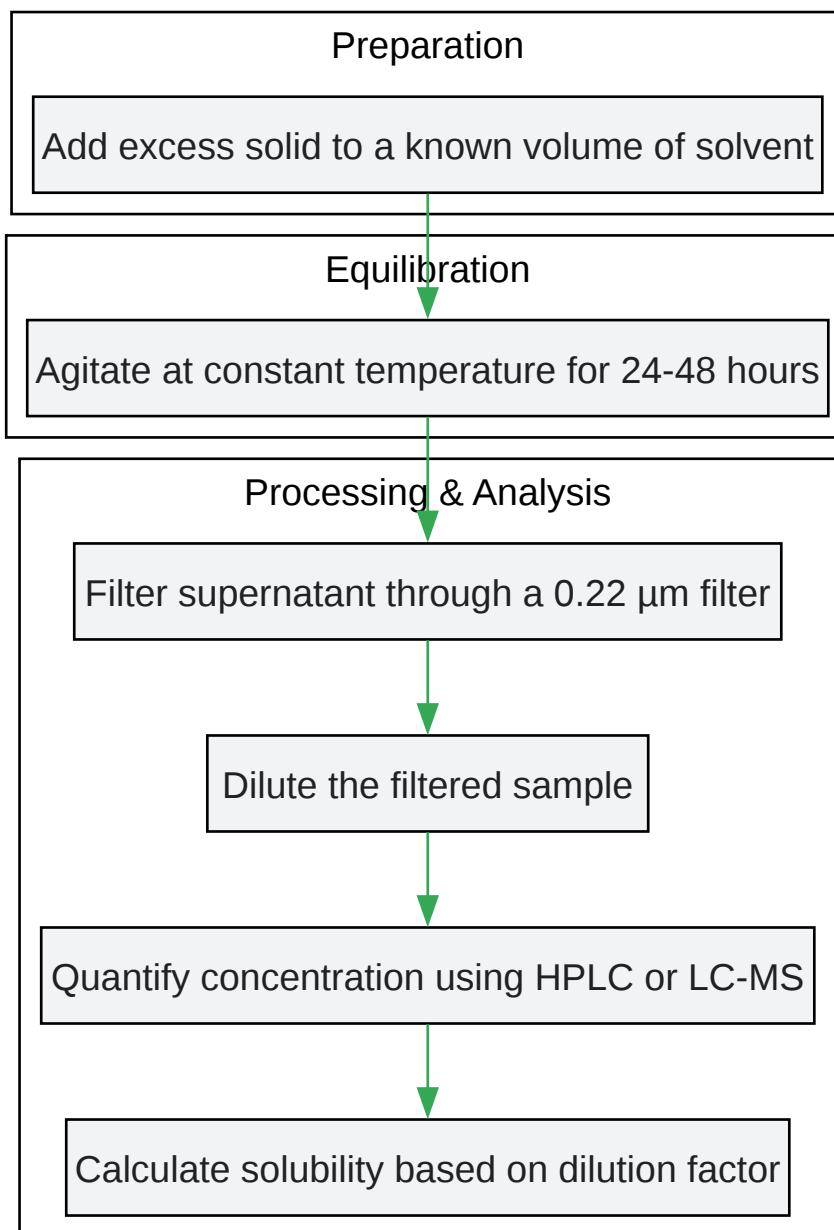
Methodology:

- Solvent Selection:
 - Choose a range of relevant solvents, such as water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), and other organic solvents relevant to the


intended application.

- Sample Preparation:
 - Add an excess amount of **4-Amino-3-(trifluoromethyl)pyridine** to a known volume of the selected solvent in a sealed vial. The excess solid is necessary to ensure that a saturated solution is formed.
- Equilibration:
 - Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator.
 - Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.
- Sample Processing:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.
- Quantification:
 - Accurately dilute the filtered supernatant with a suitable solvent.
 - Determine the concentration of **4-Amino-3-(trifluoromethyl)pyridine** in the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Calculation:
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the specific solvent at the tested

temperature, typically expressed in mg/mL or μ g/mL.


Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination by the Capillary Method.

[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. echemi.com [echemi.com]
- 3. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [solubility and melting point of 4-Amino-3-(trifluoromethyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b053476#solubility-and-melting-point-of-4-amino-3-trifluoromethyl-pyridine\]](https://www.benchchem.com/product/b053476#solubility-and-melting-point-of-4-amino-3-trifluoromethyl-pyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com